4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine
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Overview
Description
4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with a phenyl group and a piperidine moiety linked to a pyrazole ring via a sulfonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with piperidine under basic conditions.
Linking the Pyrazole Ring: The pyrazole ring is linked to the piperidine moiety via a sulfonyl group through a sulfonylation reaction, which involves the reaction of a sulfonyl chloride with the pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium catalysts for coupling reactions
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), dichloromethane (DCM)
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Pyrimidine Derivatives: Formed through reduction reactions
Substituted Pyrimidines: Formed through nucleophilic substitution reactions
Scientific Research Applications
4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine has a wide range of applications in scientific research:
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes
Properties
IUPAC Name |
4-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-24-13-18(12-23-24)29(26,27)25-9-7-16(8-10-25)14-28-20-11-19(21-15-22-20)17-5-3-2-4-6-17/h2-6,11-13,15-16H,7-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLMCLIZUYAEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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